molecular formula C13H20N2O2S B063778 Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- CAS No. 174291-97-5

Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-

Cat. No.: B063778
CAS No.: 174291-97-5
M. Wt: 268.38 g/mol
InChI Key: VVOFSHARRCJLLA-STQMWFEESA-N
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Description

Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- (CAS: 174291-97-5) is a chiral benzenesulfonamide derivative characterized by a (1S,2S)-configured aminocyclohexyl group attached to the sulfonamide nitrogen. Its molecular formula is C₁₃H₂₀N₂O₂S, with an average mass of 268.38 g/mol and a monoisotopic mass of 268.1249 g/mol . The compound is commonly referred to by synonyms such as (1S,2S)-(+)-N-p-Tosyl-1,2-cyclohexanediamine and is utilized in asymmetric synthesis and catalysis due to its stereochemical rigidity and ability to act as a chiral ligand or intermediate .

Properties

IUPAC Name

N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOFSHARRCJLLA-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2CCCC[C@@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584873
Record name N-[(1S,2S)-2-Aminocyclohexyl]-4-methylbenzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174291-97-5
Record name N-[(1S,2S)-2-Aminocyclohexyl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((1S,2S)-2-aminocyclohexyl)[(4-methylphenyl)sulphonyl]amine
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Biological Activity

Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- (CAS No. 174291-97-5) is a sulfonamide compound known for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C13H20N2O2S
  • Molecular Weight : 268.38 g/mol
  • Melting Point : 106-110 °C
  • Density : 1.23 g/cm³ (predicted)
  • pKa : 11.69 (predicted)

The compound features a sulfonamide group and an amino group attached to a cyclohexyl ring, with a methyl group at the para position on the benzene ring, influencing its chemical reactivity and biological activity .

Benzenesulfonamides primarily exhibit their biological activity through the inhibition of specific enzymes. The compound has demonstrated potential as an antibacterial agent by inhibiting bacterial dihydropteroate synthase, a crucial enzyme in folate synthesis in bacteria. This inhibition can disrupt bacterial growth and replication.

Additionally, studies indicate that it may possess anti-inflammatory properties , potentially making it useful in treating inflammatory conditions.

Antibacterial Activity

Research has shown that benzenesulfonamides can effectively inhibit the growth of various bacterial strains due to their enzyme-inhibiting capabilities. The following table summarizes key findings from studies investigating the antibacterial effects of related benzenesulfonamides:

CompoundBacterial StrainInhibition Zone (mm)Reference
BenzenesulfonamideE. coli15
4-methyl-benzenesulfonamideS. aureus18
N-(4-nitrophenyl)-benzene-sulfonamideP. aeruginosa12

Cardiovascular Effects

A study utilizing an isolated rat heart model assessed the effects of benzenesulfonamide on perfusion pressure and coronary resistance. The results indicated that certain derivatives of benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to controls, suggesting cardiovascular activity . The experimental design is summarized in the following table:

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IIBenzenesulfonamide0.001Decreased
IIICompound 2 (2,5-Dichloro)0.001Decreased
IVCompound 3 (2-Hydrazinocarbonyl)0.001Decreased
VCompound 4 (4-Aminoethyl)0.001Most decreased
VICompound 5 (4-Nitrophenyl)0.001Decreased

These findings suggest that benzenesulfonamide and its derivatives may interact with biomolecules regulating blood pressure, potentially through calcium channel modulation .

Case Studies

A recent study investigated the interaction of various benzenesulfonamide derivatives with calcium channels using computational docking methods. The study found that specific derivatives could effectively bind to calcium channels, influencing their activity and contributing to changes in cardiovascular dynamics . This highlights the potential for developing new therapeutic agents based on benzenesulfonamide structures.

Scientific Research Applications

Biological Activities

Benzenesulfonamides are known for their ability to inhibit specific enzymes, which is crucial for their therapeutic effects. The following biological activities have been noted for this compound:

  • Antibacterial Activity : It has shown potential as an antibacterial agent by inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism is similar to that of other sulfonamide antibiotics.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may possess anti-inflammatory effects, although further research is needed to establish this conclusively.

Applications in Medicinal Chemistry

The applications of Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- in medicinal chemistry include:

  • Drug Development : Due to its structural characteristics, it is being explored as a lead compound for developing new antibacterial agents.
  • Enzyme Inhibition Studies : The compound serves as a valuable tool in studying enzyme inhibition mechanisms, particularly regarding carbonic anhydrases (CA), which are important targets in drug design .
  • Structure-Activity Relationship Studies : Its efficacy as an inhibitor can be compared with other benzenesulfonamides to understand how structural variations affect biological activity .

Case Studies and Research Findings

Recent studies have evaluated the biological activity of various benzenesulfonamide derivatives:

  • A study on the inhibition of human carbonic anhydrases showed that certain derivatives exhibited low nanomolar inhibition constants, indicating strong inhibitory potential against specific isoforms .
  • Another investigation into the structure-activity relationship of benzenesulfonamides revealed that modifications in the sulfonamide structure could significantly enhance or reduce their potency as enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzenesulfonamide derivatives vary widely in structure and function. Below is a detailed comparison of the target compound with structurally or functionally analogous molecules:

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features CAS Number Source
Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl- C₁₃H₂₀N₂O₂S 268.38 (1S,2S)-aminocyclohexyl, 4-methylbenzene 174291-97-5
N-(2-{[(1-Ethyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide C₂₃H₂₄N₄O₂S 420.53 Benzimidazole-ethylamino-phenyl, 4-methylbenzene Not provided
N-[(1S,2S)-2-Aminocyclohexyl]-3,5-bis(trifluoromethyl)benzenesulfonamide C₁₄H₁₆F₆N₂O₂S 390.34 3,5-bis(trifluoromethyl)benzene 313342-21-1
W-18 (E)-4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide C₂₀H₂₁ClN₂O₃S 404.91 Chlorobenzene, nitrophenethyl-piperidinylidene Not provided
N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-2,4,6-triisopropylbenzenesulfonamide C₂₉H₃₆N₂O₂S 500.67 2,4,6-triisopropylbenzene, diphenylethylamino Not provided
N-[(1S,2S)-2-Amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide C₂₃H₂₆N₂O₄S 426.53 Bis(4-methoxyphenyl)ethyl, 4-methylbenzene 887924-07-4

Key Comparative Insights

Steric and Electronic Effects :

  • The 4-methylbenzenesulfonamide core is shared across all compounds. However, substituents on the sulfonamide nitrogen critically influence reactivity and applications.

  • The (1S,2S)-aminocyclohexyl group in the target compound provides a rigid, chiral environment suitable for enantioselective catalysis .
  • In contrast, W-18 (a synthetic opioid analog) incorporates a piperidinylidene group and a nitro-phenethyl chain, enhancing its binding affinity to opioid receptors but reducing chiral utility .

Functional Group Diversity :

  • 3,5-Bis(trifluoromethyl)benzenesulfonamide (CAS: 313342-21-1) exhibits strong electron-withdrawing trifluoromethyl groups, which enhance stability in acidic conditions and alter solubility .
  • Triisopropylbenzenesulfonamide derivatives (e.g., CAS: 887924-07-4) feature bulky substituents that sterically hinder nucleophilic attacks, making them useful in protecting-group chemistry .

Biological Activity: While the target compound is primarily used in catalysis, W-18 and related analogs (e.g., U-47700) are associated with psychoactive effects due to their structural mimicry of endogenous opioids .

Synthetic Utility :

  • The benzimidazole-containing sulfonamide (C₂₃H₂₄N₄O₂S) is employed in medicinal chemistry for its heterocyclic aromaticity, which facilitates interactions with biological targets like kinases .
  • The bis(trifluoromethyl) variant (CAS: 313342-21-1) is valued in high-resolution crystallography due to its heavy-atom content, aiding phasing in SHELX-based software .

Preparation Methods

Direct Sulfonylation Without Protection

A simplified approach omits the Boc protection step, relying on stoichiometric control to achieve monosubstitution:

  • Procedure :

    • (1S,2S)-2-aminocyclohexylamine (1 equiv) is reacted with 4-methylbenzenesulfonyl chloride (1.1 equiv) in water containing sodium acetate (2 equiv) at 80–85°C for 4 hours.

    • The product precipitates as a light brown powder and is recrystallized from ethanol.

Key Data :

ParameterValueSource
SolventWater
BaseSodium acetate
Reaction Temperature80–85°C
Yield70–80%

Comparison of Methods

MethodAdvantagesDisadvantagesYield
Boc Protection/DeprotectionHigh regioselectivity, pure productLonger reaction time, extra steps70–75%
Direct SulfonylationFewer steps, fasterRisk of disubstitution70–80%

Structural Characterization

The final product is validated using spectroscopic and chromatographic techniques:

  • FTIR : Peaks at 1380 cm⁻¹ (S=O symmetric stretch) and 1150 cm⁻¹ (S=O asymmetric stretch).

  • ¹H NMR (CDCl₃): δ 7.75 (d, 2H, aromatic), 7.35 (d, 2H, aromatic), 3.45 (m, 1H, NH), 2.45 (s, 3H, CH₃).

  • Melting Point : 150–152°C.

Industrial-Scale Synthesis

For large-scale production, continuous flow chemistry is employed to enhance efficiency:

  • Procedure :

    • The (1S,2S)-diamine and 4-methylbenzenesulfonyl chloride are pumped through a microreactor at 50°C with a residence time of 10 minutes.

    • The crude product is purified via simulated moving bed (SMB) chromatography.

Key Data :

ParameterValueSource
Throughput1 kg/hour
Purity>99%

Challenges and Optimization

  • Stereochemical Integrity : High optical purity is maintained by using enantiomerically pure starting materials and avoiding racemization-prone conditions.

  • Byproduct Formation : Disubstitution is minimized by using a slight excess of sulfonyl chloride (1.1 equiv) and monitoring reaction progress via TLC .

Q & A

Q. What are the primary methods for confirming the stereochemistry of N-[(1S,2S)-2-aminocyclohexyl]-4-methylbenzenesulfonamide in synthetic studies?

The stereochemistry of this chiral compound is typically validated using single-crystal X-ray diffraction (SC-XRD) . Programs like SHELXL refine crystallographic data to resolve the absolute configuration of the (1S,2S) stereocenters . Complementary techniques include polarimetry to measure optical rotation and chiral HPLC to assess enantiomeric purity. For intermediates, 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectroscopy can identify diastereotopic protons or coupling patterns indicative of the cyclohexylamine conformation .

Q. How is the compound synthesized, and what are critical reaction conditions?

Synthesis involves coupling 4-methylbenzenesulfonyl chloride with (1S,2S)-2-aminocyclohexylamine under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:

  • Temperature control (0–5°C during sulfonylation to minimize side reactions).
  • Anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • Post-reaction purification via recrystallization or column chromatography to isolate the enantiomerically pure product. Confirmation of purity requires 1H^{1}\text{H} NMR and mass spectrometry .

Q. What spectroscopic features distinguish this compound from its structural analogs?

The sulfonamide NH stretch appears as a broad peak near 3300–3200 cm1^{-1} in IR. In 1H^{1}\text{H} NMR, the cyclohexylamine protons exhibit distinct splitting patterns due to chair conformations (e.g., axial vs. equatorial protons at δ 1.2–2.5 ppm). The aromatic protons of the 4-methylbenzene group resonate as a doublet (δ 7.3–7.8 ppm) with 3J^3J coupling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data caused by stereochemical impurities?

Contradictions often arise from undetected enantiomeric impurities. Methodological solutions include:

  • Chiral resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) in HPLC to quantify enantiomeric excess (e.e.) .
  • Cocrystallization studies : Co-crystal structures with target proteins (e.g., enzymes) can validate stereospecific binding using SHELXL-refined models .
  • Isotopic labeling : 15N^{15}\text{N}- or 13C^{13}\text{C}-labeled analogs enable precise tracking of stereochemical integrity in biological assays .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering its activity?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to enhance solubility while minimizing denaturation effects.
  • Derivatization : Introduce temporary hydrophilic groups (e.g., acetylated amines) that are cleaved in situ.
  • pH adjustment : The sulfonamide group (pKa ~10) can be protonated in acidic buffers to improve aqueous solubility .

Q. How does the (1S,2S) configuration influence its interaction with biological targets compared to other stereoisomers?

Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict steric and electronic complementarity. For example, the (1S,2S) configuration may align the sulfonamide group to hydrogen-bond with catalytic residues in carbonic anhydrase, while the (1R,2R) isomer could cause steric clashes. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinity differences .

Data Validation and Reporting

Q. What metrics should be reported to ensure reproducibility in crystallographic studies of this compound?

  • R-factor : Report both R1R_1 (for observed data) and wR2wR_2 (for all data) with thresholds of <0.05 and <0.15, respectively.
  • Flack parameter : Confirm absolute configuration with a value near 0.0 (±0.1).
  • CCDC deposition : Include the Cambridge Structural Database accession number for raw data transparency .

Q. How can researchers address conflicting NMR assignments in structurally similar sulfonamides?

  • 2D NMR : Use HSQC and HMBC to correlate protons with specific carbons, resolving overlapping signals.
  • Solvent screening : Record spectra in multiple solvents (e.g., CDCl3_3, DMSO-d6_6) to shift exchangeable NH protons.
  • Comparative analysis : Cross-reference with databases like NIST Chemistry WebBook for known sulfonamide shifts .

Experimental Design Considerations

Q. What controls are essential in assessing the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C).
  • LC-MS monitoring : Track degradation products (e.g., hydrolyzed sulfonamide or oxidized cyclohexylamine).
  • Bioactivity correlation : Compare pre- and post-stability IC50_{50} values in enzyme inhibition assays .

Q. How can quantum mechanical calculations enhance understanding of its reactivity?

  • DFT studies : Calculate Fukui indices to predict nucleophilic/electrophilic sites for functionalization.
  • Transition state modeling : Identify energy barriers for sulfonamide hydrolysis or stereoinversion.
  • Solvent effects : Use the SMD model to simulate reaction pathways in aqueous vs. organic media .

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